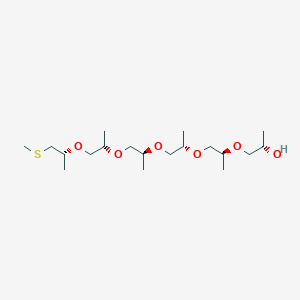
4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- typically involves a series of organic reactions. One common method includes the reaction of specific alcohols with sulfur-containing reagents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby influencing their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar compounds to 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- include other polyether and polysulfide compounds. These compounds share structural similarities but differ in the arrangement and number of oxygen and sulfur atoms. The uniqueness of 4,7,10,13,16-Pentaoxa-19-thiaeicosan-2-ol, 5,8,11,14,17-pentamethyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
72187-30-5 |
|---|---|
Molecular Formula |
C19H40O6S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C19H40O6S/c1-14(20)8-21-15(2)9-22-16(3)10-23-17(4)11-24-18(5)12-25-19(6)13-26-7/h14-20H,8-13H2,1-7H3/t14-,15-,16-,17-,18-,19+/m0/s1 |
InChI Key |
CDCOZVHLCQGWRP-KOUJMVCDSA-N |
Isomeric SMILES |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
Canonical SMILES |
CC(COC(C)COC(C)COC(C)COC(C)COC(C)CSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















